molecular formula C8H11N3OS B13236263 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide

2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide

Cat. No.: B13236263
M. Wt: 197.26 g/mol
InChI Key: PORNPZQCUSETBA-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide typically involves the reaction of 2-chloropyridine-3-carbothioamide with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using recrystallization techniques .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group, an amino group, and a carbothioamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

2-(2-hydroxyethylamino)pyridine-3-carbothioamide

InChI

InChI=1S/C8H11N3OS/c9-7(13)6-2-1-3-10-8(6)11-4-5-12/h1-3,12H,4-5H2,(H2,9,13)(H,10,11)

InChI Key

PORNPZQCUSETBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCO)C(=S)N

Origin of Product

United States

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